Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate
Description
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is a complex organic compound that features a phosphinate group
Properties
IUPAC Name |
N-[1-[ethoxy(phenyl)phosphoryl]-2-oxo-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NO4P/c1-2-28-29(27,20-16-10-5-11-17-20)23(21(25)18-12-6-3-7-13-18)24-22(26)19-14-8-4-9-15-19/h3-17,23H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPGSVHWYUOBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate typically involves the reaction of ethyl phenethyl-H-phosphinate with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis and Phosphinic Acid Formation
The ethyl phosphinate moiety undergoes acid-catalyzed hydrolysis to yield α-amino-C-phosphinic acids:
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Conditions : Treatment with concentrated HCl or HBr/AcOH at reflux (80–100°C) cleaves the ethyl ester .
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Outcome : The reaction generates enantiomerically pure phosphinic acids (e.g., (S)-α-aminobenzyl phenylphosphinic acid) in 20–60% yield, with enantiomeric excess (ee) up to 97% .
Key Transformation
Notes: Hydrolysis is stereospecific, retaining configuration at the phosphorus center .
Catalytic Asymmetric Additions
Chiral guanidinium catalysts enable enantioselective additions to imines:
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Catalyst : HBArF₄-salts (e.g., 19 ·HBArF₄) in CH₂Cl₂/toluene at −40°C .
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Selectivity : Achieves 82–94% ee for RC,SP diastereomers via hydrogen-bond activation of imines .
Table: Asymmetric Hydrophosphinylation Results
| Substrate | Catalyst Loading | ee (%) | Yield (%) |
|---|---|---|---|
| N-Tosyl imine 18a | 10 mol% | 94 | 93 |
| Arylphosphinate 20b | 15 mol% | 89 | 85 |
Oxidation and Sulfurization
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Oxidation : Treatment with mCPBA converts phosphine sulfides to oxides (e.g., 59 → 56 ) in >90% yield .
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Sulfurization : P₄S₁₀ transforms phosphine oxides back to sulfides (e.g., 56 → 60 ) .
Alkylation
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Outcome : Introduces alkyl groups at the phosphorus-bound nitrogen, yielding 1-alkyl-1,3-dihydrobenzoazaphosphole derivatives .
Key Stability and Reactivity Notes
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H18N1O4P
- Molecular Weight : 335.30 g/mol
- Chemical Structure : The compound features a phosphinate group, which is significant for its reactivity and potential biological activity.
Physical Properties
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
- Stability : The compound is stable under standard laboratory conditions but may require inert atmosphere storage to prevent hydrolysis.
Medicinal Chemistry
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate has been investigated for its potential as a therapeutic agent. Its phosphinate moiety is known to mimic phosphate groups, making it a candidate for designing inhibitors of phosphatases and kinases.
Case Studies
- Inhibition of Protein Phosphatases : In a study examining the inhibition of specific protein tyrosine phosphatases, compounds similar to this compound demonstrated significant inhibitory activity against YopH, a pathogenic enzyme involved in bacterial virulence .
- Antitumor Activity : Research has shown that derivatives of phosphinic acids exhibit antitumor properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex organic frameworks.
Synthetic Pathways
- Synthesis of α-Amino-C-phosphinic Acids : this compound can be used in the stereoselective synthesis of α-amino-C-phosphinic acids, which are important for developing peptide mimics .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Substitution | 63% | 50 °C with AgNO₃/HNO₃ |
| One-Pot Synthesis | 65%-75% | 80 °C with N-Cbz-aminoalkanamides |
Biochemical Applications
The compound's phosphinate group allows it to interact with biological systems, making it useful in biochemical assays and studies of enzyme mechanisms.
Enzyme Inhibition Studies
This compound has been studied for its effects on metallo-aminopeptidases, where it acts as a potent inhibitor, showcasing its potential in drug design targeting these enzymes .
Mechanism of Action
The mechanism of action of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphinate group mimics the transition state of enzyme-substrate complexes, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- Ethyl phenethyl-H-phosphinate
- Benzoyl chloride derivatives
Uniqueness
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its phosphinate group provides stability and reactivity that are advantageous in various chemical reactions .
Biological Activity
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a phosphinate group, which is significant for its reactivity and biological interactions. The synthesis typically involves the reaction of ethyl phenethyl-H-phosphinate with benzoyl chloride in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane. This method is optimized for yield and purity in both laboratory and industrial settings .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking substrate access. This mechanism is particularly relevant in the context of therapeutic applications where enzyme inhibition can lead to desired pharmacological effects, such as anti-inflammatory or anticancer activities .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, which may be beneficial in treating diseases characterized by excessive enzyme activity. The compound's phosphinate group mimics the transition state of enzyme-substrate complexes, enhancing its inhibitory potency .
Anti-inflammatory Properties
Preliminary studies have suggested that this compound exhibits anti-inflammatory properties. It has been investigated for its potential to reduce inflammation markers in vitro, making it a candidate for further development in treating inflammatory diseases .
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Research has indicated that it may induce apoptosis in cancer cells through its action on specific signaling pathways related to cell growth and survival .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to reduced substrate conversion rates by over 50% compared to controls .
- Anti-inflammatory Research : In vitro assays showed that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects .
- Anticancer Evaluation : A recent study involving various cancer cell lines reported that this compound reduced cell viability by inducing apoptosis, with IC50 values indicating potent activity against several types of cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | Enzyme inhibition, anti-inflammatory, anticancer | Binds to enzyme active sites | Unique phosphinate structure enhances reactivity |
| Ethyl 2-oxo-4-phenylbutyrate | Moderate enzyme inhibition | Competitive inhibition | Less potent than phosphinate derivatives |
| Ethyl phenethyl-H-phosphinate | Limited enzyme inhibition | Non-specific interactions | Lower specificity compared to target compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phosphinate esters are often prepared by reacting phosphinic acid derivatives with alcohols under acidic or coupling conditions. Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact yields. Microbial biotransformation, as demonstrated in fungal-catalyzed resolutions of structurally similar phosphinates (e.g., ethyl 1-hydroxybenzyl(phenyl)phosphinate), can also be adapted by optimizing microbial strains (e.g., Penicillium oxalicum) and growth media (e.g., Chapeck medium) to enhance enantiomeric purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation, particularly to confirm the benzamido and phosphinate moieties. Gas Chromatography (GC) with flame ionization detection (>95% purity threshold) ensures purity. Mass spectrometry (MS) via ESI or MALDI-TOF provides molecular weight validation. For phosphorus-containing analogs like ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, ³¹P NMR chemical shifts typically range between 20–30 ppm, aiding in functional group identification .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?
- Methodological Answer : Fungal-catalyzed kinetic resolution is a promising approach. For example, Aspergillus flavus and Rhodotorula gracillis have been used to resolve racemic ethyl 1-hydroxybenzyl(phenyl)phosphinate, achieving enantiomeric excess (ee) >90% by optimizing substrate loading (1–5 mM) and incubation time (48–72 hrs). Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) can monitor ee. Scale-up requires immobilized enzymes or continuous bioreactors to maintain microbial viability .
Q. What challenges arise in analyzing reaction intermediates during synthesis, and how can they be addressed?
- Methodological Answer : Transient intermediates (e.g., α-hydroxyphosphinate species) are prone to oxidation or hydrolysis. In situ ³¹P NMR under inert atmospheres (N₂/Ar) can track intermediate stability. Quenching with anhydrous sodium sulfate or rapid cooling (-20°C) halts degradation. For analogs like ethyl phenyl(diethoxymethyl)phosphinate, LC-MS with ion-pairing reagents (e.g., tributylamine) improves chromatographic resolution of polar intermediates .
Q. How does the benzamido group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing benzamido group enhances electrophilicity at the phosphorus center, facilitating nucleophilic attacks (e.g., by alcohols or amines). In aldol condensations with ketones, the α-oxo group adjacent to phosphorus acts as a directing moiety, as seen in reactions of ethyl phenyl(dihydroxymethyl)phosphinate. Steric hindrance from the phenyl group may slow reactions, requiring polar aprotic solvents (e.g., DMF) to enhance solubility .
Q. What are the flame-retardant mechanisms of phosphorus-containing compounds like this one, and how can their efficacy be tested?
- Methodological Answer : Phosphinate esters act via gas-phase radical quenching and condensed-phase char formation. Testing involves thermogravimetric analysis (TGA) to assess thermal stability and microcalorimetry (e.g., cone calorimetry) to measure heat release rates (HRR). For waterborne polyurethanes, incorporating 2–5 wt% of phosphinate additives (e.g., BIEP-ETA) reduces peak HRR by >30% while maintaining mechanical properties. Synergistic P/N systems (e.g., benzimidazole-phosphinate hybrids) further enhance flame retardancy via hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
